molecular formula C26H16Cl2 B13124228 1,8-Dichloro-9,10-diphenylanthracene CAS No. 80034-45-3

1,8-Dichloro-9,10-diphenylanthracene

Cat. No.: B13124228
CAS No.: 80034-45-3
M. Wt: 399.3 g/mol
InChI Key: XHXZKYVRKMXWCY-UHFFFAOYSA-N
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Description

1,8-Dichloro-9,10-diphenylanthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two chlorine atoms at the 1 and 8 positions and two phenyl groups at the 9 and 10 positions of the anthracene core. It is known for its unique photophysical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 1,8-dichloroanthracene as a starting material, which is then subjected to a Suzuki coupling reaction with phenylboronic acid in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of 1,8-Dichloro-9,10-diphenylanthracene typically involves large-scale chlorination and coupling reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

1,8-Dichloro-9,10-diphenylanthracene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anthracenes, while oxidation and reduction can lead to different anthracene derivatives .

Scientific Research Applications

1,8-Dichloro-9,10-diphenylanthracene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,8-Dichloro-9,10-diphenylanthracene exerts its effects is primarily through its interaction with light. Upon absorption of photons, the compound undergoes electronic excitation, leading to various photophysical processes such as fluorescence and phosphorescence. These processes are mediated by the molecular structure and the presence of substituents, which influence the energy levels and transition states .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,8-Dichloro-9,10-diphenylanthracene is unique due to the combination of chlorine and phenyl substituents, which confer distinct photophysical properties and reactivity. This makes it particularly valuable in applications requiring specific fluorescence characteristics and chemical stability .

Properties

CAS No.

80034-45-3

Molecular Formula

C26H16Cl2

Molecular Weight

399.3 g/mol

IUPAC Name

1,8-dichloro-9,10-diphenylanthracene

InChI

InChI=1S/C26H16Cl2/c27-21-15-7-13-19-23(17-9-3-1-4-10-17)20-14-8-16-22(28)26(20)24(25(19)21)18-11-5-2-6-12-18/h1-16H

InChI Key

XHXZKYVRKMXWCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=C(C3=C(C4=C2C=CC=C4Cl)C5=CC=CC=C5)Cl

Origin of Product

United States

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